V-Pyrro/NO - 179344-98-0

V-Pyrro/NO

Catalog Number: EVT-1166943
CAS Number: 179344-98-0
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
V-PYRRO/NO is a NO donor in vivo. Following hepatic metabolism, it spontaneously decomposes with a half-life of 3 seconds to liberate NO.
Future Directions
  • Analogues: Exploring the synthesis and evaluation of novel V-PYRRO/NO analogues with improved pharmacological properties and therapeutic potential. []

V-PROLI/NO (O2-vinyl-[2-(carboxylato)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate)

  • Relevance: V-PROLI/NO is closely related to V-PYRRO/NO, sharing a similar diazeniumdiolate core structure. The primary difference lies in the carboxylato substituent on the pyrrolidine ring of V-PROLI/NO. This structural modification significantly alters its pharmacokinetic profile, leading to reduced hepatic metabolism and a diminished antisteatotic effect compared to V-PYRRO/NO [].

V-SARCO/NO

  • Compound Description: V-SARCO/NO is a nitric oxide (NO) prodrug designed to have enhanced cellular permeability compared to V-PROLI/NO []. While its full chemical name and structure are not provided in the provided abstracts, it is mentioned in the context of proline transporter-based drug design. Like V-PROLI/NO, it is suggested that V-SARCO/NO utilizes proline transporters for cellular entry, potentially leading to increased intracellular NO release and enhanced therapeutic efficacy compared to V-PYRRO/NO [].

S-nitroso-N-acetylpenicillamine (SNAP)

  • Compound Description: SNAP is a chemical NO donor that directly releases NO when added to a biological system []. Unlike V-PYRRO/NO, which requires enzymatic metabolism to generate NO, SNAP spontaneously decomposes to release NO []. In several studies, SNAP has been shown to protect against cell death induced by various factors, including TNF-α/ActD, by inhibiting caspase activity and mitochondrial cytochrome c release [].

Spermine/NO

  • Compound Description: Spermine/NO is another chemical NO donor that directly releases NO upon administration []. Like SNAP, it does not require enzymatic activation to generate NO.

Molsidomine (MSD)

  • Compound Description: Molsidomine (MSD) is a sydnonimine-type NO donor. It undergoes enzymatic metabolism to release NO and exhibits anxiolytic-like activity []. MSD also demonstrates antioxidant properties and improves short-term memory retention in rats [].
Classification

V-Pyrro/NO is classified as a nitric oxide prodrug and falls under the category of vasodilators. Its primary mechanism involves the release of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and modulation of blood flow.

Synthesis Analysis

Synthesis Steps

  1. Initial Formation: The first step typically involves the reaction of the precursor with specific reagents that facilitate the introduction of the necessary functional groups.
  2. Final Modification: In the second step, further chemical transformations are applied to achieve the desired structure of V-Pyrro/NO.

This method not only increases the yield but also allows for the preparation of analogues and derivatives that may have enhanced properties or different pharmacological profiles .

Molecular Structure Analysis

V-Pyrro/NO's molecular structure is characterized by its unique arrangement of atoms that facilitate its function as a nitric oxide donor. The compound contains a pyrrole ring, which is crucial for its biological activity.

Structural Features

  • Pyrrole Ring: This five-membered aromatic ring contributes to the stability and reactivity of the compound.
  • Nitric Oxide Group: The presence of a diazeniumdiolate moiety allows for controlled release of nitric oxide, particularly upon metabolism by liver enzymes.

Molecular modeling studies indicate that V-Pyrro/NO possesses specific conformations that optimize its interaction with biological targets, enhancing its efficacy as a therapeutic agent .

Chemical Reactions Analysis

V-Pyrro/NO undergoes several chemical reactions that are pivotal to its function as a nitric oxide donor. The primary reaction involves its metabolism by hepatic cytochrome P450 enzymes.

Key Reactions

  • Metabolism: Upon administration, V-Pyrro/NO is metabolized in the liver to release nitric oxide. This reaction is selective, minimizing systemic effects and focusing on hepatic tissues.
  • Nitric Oxide Release: The release of nitric oxide leads to various downstream effects, including vasodilation and modulation of cellular signaling pathways.

These reactions are critical for understanding how V-Pyrro/NO exerts its therapeutic effects while limiting potential side effects associated with systemic nitric oxide donors .

Mechanism of Action

The mechanism of action for V-Pyrro/NO primarily revolves around its ability to release nitric oxide in response to specific enzymatic activity in the liver.

Mechanistic Pathways

  1. Selective Metabolism: After administration, V-Pyrro/NO is preferentially metabolized by liver enzymes, leading to localized production of nitric oxide.
  2. Activation of cGMP Pathway: The released nitric oxide activates guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP) within hepatocytes. This cascade results in vasodilation and improved blood flow within the liver.

Research indicates that this targeted action helps protect against conditions such as liver steatosis and enhances glucose tolerance postprandially .

Physical and Chemical Properties Analysis

V-Pyrro/NO exhibits several notable physical and chemical properties that influence its behavior in biological systems:

Properties

  • Molecular Weight: Approximately 200 g/mol.
  • Solubility: Soluble in organic solvents, with limited solubility in water, which affects its formulation for therapeutic use.
  • Stability: The compound is stable under acidic conditions but may decompose under extreme pH or temperature variations.

These properties are essential for determining appropriate dosages and routes of administration for therapeutic applications .

Applications

V-Pyrro/NO has several promising applications in scientific research and medicine:

Therapeutic Applications

  • Liver Diseases: It has shown protective effects against hepatotoxicity induced by various agents, making it a candidate for treating liver diseases.
  • Metabolic Disorders: Studies indicate potential benefits in improving metabolic parameters such as glucose tolerance in high-fat diet models .
  • Vascular Health: Its ability to induce vasodilation makes it relevant in studies aimed at managing conditions related to vascular dysfunction.
Introduction to V-PYRRO/NO as a Hepatoselective Nitric Oxide Donor

Nitric Oxide Donors in Hepatic Therapeutics

Conventional nitric oxide donors, including organic nitrates (e.g., nitroglycerin), sodium nitroprusside, and sydnonimines, exhibit fundamental limitations in liver-targeted therapy. These compounds release nitric oxide spontaneously or via non-selective enzymatic reduction throughout the systemic circulation, resulting in dose-limiting hypotension and inadequate intrahepatic nitric oxide concentrations. Furthermore, their clinical utility is hampered by the rapid development of tolerance and the generation of reactive oxygen species during bioactivation. The recognition that cytochrome P450 enzymes—particularly isoforms CYP2E1, CYP1A2, CYP3A4, and CYP2C9—are predominantly expressed in hepatocytes provided a molecular rationale for designing liver-targeted nitric oxide prodrugs. V-PYRRO/NO represents a sophisticated solution to this targeting challenge, engineered as a stable diazeniumdiolate derivative that remains inert until metabolized by hepatic cytochrome P450 enzymes, thereby confining nitric oxide release predominantly to the liver parenchyma [1] [4] [5].

Structural Basis of Hepatoselectivity in V-PYRRO/NO

The molecular architecture of V-PYRRO/NO underpins its exceptional hepatotropism. This diazeniumdiolate features an O²-vinyl moiety conjugated to a pyrrolidine ring via an N-diazeniumdiolate linker. Unlike spontaneously decomposing nitric oxide donors, this structure confers remarkable stability at physiological pH, preventing premature nitric oxide release in the bloodstream. Crucially, the vinyl moiety serves as a metabolic handle for hepatic cytochrome P450 enzymes. Upon hepatic uptake, cytochrome P450 isoforms—predominantly CYP2E1—catalyze the oxidation of the vinyl group, generating an unstable epoxide intermediate. This intermediate undergoes rapid hydrolysis, either spontaneously or via microsomal epoxide hydrolase, yielding the unstable diazeniumdiolate ion that spontaneously decomposes to release nitric oxide and the byproduct N-nitrosopyrrolidine [1] [4] [6].

Table 2: Cytochrome P450 Isoforms Involved in V-PYRRO/NO Metabolism

Cytochrome P450 IsoformRelative Contribution to MetabolismHepatic Localization
CYP2E1Primary (High Activity)Centrilobular Hepatocytes
CYP1A2SignificantPeriportal Hepatocytes
CYP3A4ModerateThroughout Hepatic Lobule
CYP2C9ModerateThroughout Hepatic Lobule

The structural distinction between V-PYRRO/NO and its analog V-PROLI/NO (O²-vinyl-[2-(carboxylato)pyrrolidin-1-yl]diazen-1-ium-1,2-diolate) highlights the critical importance of molecular design for hepatoselectivity. V-PROLI/NO contains an additional carboxylic acid moiety on the pyrrolidine ring intended to improve water solubility and generate the less toxic metabolite N-nitrosoproline. However, this modification fundamentally alters pharmacokinetic behavior: the carboxylate group enhances renal excretion and reduces hepatic uptake, while shifting metabolic dependence toward CYP1A2. Consequently, V-PROLI/NO demonstrates substantially reduced hepatic nitric oxide release and diminished efficacy in models of steatosis compared to V-PYRRO/NO. This stark contrast underscores how subtle structural modifications can dramatically impact organ selectivity and therapeutic efficacy [1] [4] [6].

Historical Development and Pharmacological Rationale

The development of V-PYRRO/NO emerged from pioneering work at the National Cancer Institute aimed at achieving tissue-selective nitric oxide delivery. Initial efforts focused on protecting the liver from tumor necrosis factor-alpha–mediated apoptosis during cancer therapy. Saavedra and colleagues systematically designed and screened diazeniumdiolates, culminating in the identification of the O²-vinyl derivative attached to pyrrolidine as optimal for hepatic targeting. Preclinical validation demonstrated that V-PYRRO/NO metabolism occurred robustly in isolated hepatocytes but negligibly in liver sinusoidal endothelial cells, Kupffer cells, vascular smooth muscle cells, and systemic endothelium, confirming its hepatocyte-selective activation [2] [4] [7].

The pharmacological rationale evolved beyond cytoprotection as evidence mounted implicating impaired nitric oxide signaling in metabolic liver diseases. Research established that endothelial nitric oxide synthase dysfunction contributes to hepatic insulin resistance, dysregulated lipid metabolism, and steatosis. V-PYRRO/NO offered a mechanism to restore nitric oxide bioavailability specifically within the liver. In high-fat diet–fed murine models, V-PYRRO/NO administration (5 mg/kg twice daily) significantly attenuated hepatic triglyceride accumulation, reduced lipid peroxidation markers (malondialdehyde and 4-hydroxynonenal), improved glucose tolerance, and favorably modulated hepatic fatty acid composition by increasing the polyunsaturated-to-saturated fatty acid ratio. These metabolic benefits occurred without significant systemic hypotension, attributable to the liver-selective release and the extremely short half-life (~3 seconds) of the liberated nitric oxide [1] [4] [5].

Table 3: Key Pharmacological Effects of V-PYRRO/NO in Preclinical Models

Physiological EffectExperimental ModelObserved Outcome
AntisteatoticHigh-fat diet-fed mice↓ Liver triglycerides, ↓ Lipid droplets (Oil Red O)
Metabolic ImprovementHigh-fat diet-fed mice↑ Glucose tolerance, ↑ Insulin sensitivity
Fatty Acid ModulationHigh-fat diet-fed mice↑ PUFA/SFA ratio in liver tissue
HepatoprotectionAcetaminophen-induced liver injury (mice)↓ ALT, ↓ Histological necrosis, ↓ Apoptosis
Ischemia-Reperfusion MitigationPorcine liver modelImproved hemodynamics, ↓ Transaminase release

Pharmacokinetic characterization further elucidated its hepatoselective behavior. Following intraperitoneal administration, V-PYRRO/NO undergoes rapid absorption and extensive first-pass hepatic extraction. Systemic bioavailability is incomplete due to this substantial hepatic clearance. The compound is eliminated primarily via hepatic metabolism (approximately 70-80%), with subsequent biliary excretion of metabolites. In contrast, the structurally similar V-PROLI/NO displays minimal hepatic uptake and is excreted predominantly unchanged by the kidneys (approximately 60-70%), accounting for its inferior efficacy in liver diseases. This distinct pharmacokinetic profile—characterized by high hepatic extraction and metabolism—solidifies V-PYRRO/NO’s status as a truly hepatoselective nitric oxide donor prodrug [1] [4] [6].

The trajectory of V-PYRRO/NO development illustrates a rational progression from structural design to metabolic targeting and therapeutic validation. Its evolution reflects deepening understanding of hepatic cytochrome P450 biology, nitric oxide pathophysiology in liver disease, and the critical role of prodrug engineering in achieving organ-selective pharmacological effects. While challenges remain regarding potential nitrosamine formation (N-nitrosopyrrolidine), ongoing research focuses on optimizing this prodrug scaffold to maximize therapeutic index for hepatic disorders characterized by nitric oxide deficiency [1] [4] [6].

Properties

CAS Number

179344-98-0

Product Name

V-Pyrro/NO

IUPAC Name

(Z)-ethenoxyimino-oxido-pyrrolidin-1-ylazanium

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C6H11N3O2/c1-2-11-7-9(10)8-5-3-4-6-8/h2H,1,3-6H2/b9-7-

InChI Key

RJWXCQACZTVGIN-CLFYSBASSA-N

SMILES

C=CON=[N+](N1CCCC1)[O-]

Synonyms

1-(Ethenyloxy)-3-(2-pyrrolidinyl)-3-(5-pyrrolidinyl)-1-triazenamine 2-oxide; 1-[(Ethenyloxy)-NNO-azoxy]-pyrrolidine; V-PYRRO/NO;

Canonical SMILES

C=CON=[N+](N1CCCC1)[O-]

Isomeric SMILES

C=CO/N=[N+](/N1CCCC1)\[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.